molecular formula C19H24N2O3S B4706884 N-(4-butylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(4-butylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B4706884
M. Wt: 360.5 g/mol
InChI Key: UEWLNDRTVCSROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

BAY 41-2272 works by activating N-(4-butylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, which is an enzyme that plays a key role in the regulation of vascular tone and blood pressure. Activation of this compound leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for use in lab experiments, including its high potency and selectivity for N-(4-butylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment to measure cGMP levels.

Future Directions

There are several potential future directions for research on BAY 41-2272, including its potential use in the treatment of neurodegenerative diseases, its effects on cognitive function, and its potential use in combination with other drugs for the treatment of cancer. Further studies are also needed to better understand its mechanism of action and to identify potential side effects.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure. It has also been shown to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-(4-butylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-5-6-15-7-11-17(12-8-15)20-19(22)16-9-13-18(14-10-16)21(2)25(3,23)24/h7-14H,4-6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLNDRTVCSROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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